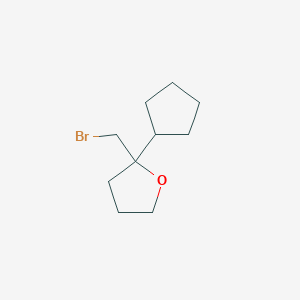
2-(Bromomethyl)-2-cyclopentyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-cyclopentyloxolane is an organic compound that features a bromomethyl group attached to a cyclopentyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-cyclopentyloxolane typically involves the bromination of a precursor compound. One common method is the bromination of cyclopentyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the cyclopentyloxolane, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of solvents like acetone or dichloromethane can facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-cyclopentyloxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction can lead to the formation of cyclopentyloxolane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of brominated oxolane derivatives.
Reduction: Formation of cyclopentyloxolane with different functional groups.
Scientific Research Applications
2-(Bromomethyl)-2-cyclopentyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-cyclopentyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar structure but with a dioxolane ring instead of cyclopentyloxolane.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Biological Activity
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 2-(Bromomethyl)-2-cyclopentyloxolane against various bacterial strains. For instance, it has shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported in the range of 32-64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | >128 |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest a potential mechanism through which the compound can modulate immune responses.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited a dose-dependent cytotoxic effect, with IC50 values of approximately 25 µM for MCF-7 and 30 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Case Study 1: Antimicrobial Efficacy
A recent case study investigated the antimicrobial efficacy of this compound in clinical isolates from patients with skin infections. The study involved isolating bacteria from infected wounds and testing them against the compound. Results indicated that the compound effectively reduced bacterial load in vitro, suggesting its potential as a topical treatment.
Case Study 2: Anti-inflammatory Action
Another case study focused on the anti-inflammatory action of the compound in an animal model of acute inflammation induced by carrageenan. The administration of this compound resulted in a significant reduction in paw edema compared to the control group, highlighting its therapeutic potential in managing inflammatory conditions.
Properties
Molecular Formula |
C10H17BrO |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-(bromomethyl)-2-cyclopentyloxolane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(6-3-7-12-10)9-4-1-2-5-9/h9H,1-8H2 |
InChI Key |
XJSSAECVYMEWEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CCCO2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















